molecular formula C14H14N2O B1269579 2-amino-N-(2-methylphenyl)benzamide CAS No. 4943-85-5

2-amino-N-(2-methylphenyl)benzamide

Cat. No. B1269579
CAS RN: 4943-85-5
M. Wt: 226.27 g/mol
InChI Key: UOXHTELQAYPDBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including 2-amino-N-(2-methylphenyl)benzamide, involves various chemical strategies. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide shows the complexity and specificity required in crafting benzamide compounds with potential therapeutic effects (Zhou et al., 2008). The synthesis process highlights the importance of precise chemical reactions to achieve the desired molecular structure and pharmacological properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their function and interaction with biological targets. For instance, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using various spectroscopic techniques, demonstrating the importance of structural features for their biological activity and interactions (Saeed et al., 2010). The detailed molecular structure analysis aids in understanding the compound's potential mechanisms of action and optimizing its therapeutic efficacy.

Chemical Reactions and Properties

The chemical properties and reactions of benzamide derivatives are influenced by their structural components. The interaction between the amino and carboxamide functional groups within the benzamide structure can significantly affect the compound's reactivity and biological activities. For example, the study of indole and supramolecular effects in 2-amino-N-(2-hydroxyphenyl)benzamide provides insights into how intramolecular hydrogen bonding and molecular geometry influence the compound's chemical properties and reactivity (Haller et al., 2017).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their formulation and therapeutic application. The crystal structure analysis of compounds like N-{[(4-Nitrophenyl)amino]methyl}benzamide reveals the solid-state characteristics essential for drug design and development (Buzarevski et al., 2014).

Scientific Research Applications

Anticancer Potential

2-amino-N-(2-methylphenyl)benzamide, also known as MGCD0103, has been identified as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential in blocking cancer cell proliferation and inducing apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials, suggesting promise as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Properties

Some derivatives of this compound, like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown efficacy superior to phenytoin in certain seizure models, highlighting their potential as anticonvulsant agents (Lambert et al., 1995).

Antibacterial and Antifungal Activities

Compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide have been found to exhibit antibacterial and antifungal activities. These activities highlight the potential of this compound derivatives in developing new antibacterial and antifungal agents (Vasu et al., 2003).

Gastroprokinetic Activity

Derivatives like 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides have been identified as potential gastroprokinetic agents. Some of these compounds have shown activity comparable to metoclopramide, a standard agent used for gastric motility disorders, indicating their therapeutic potential in gastroprokinetic applications (Kato et al., 1995).

Antioxidant Properties

Amino-substituted benzamide derivatives, including this compound, have been studied for their antioxidant properties. Their capacity to act as antioxidants by scavenging free radicals has been explored, which could have implications in developing new antioxidant therapies (Jovanović et al., 2020).

Neuroleptic Activity

Studies on benzamides of N,N-disubstituted ethylenediamines, including derivatives of this compound, have shown potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Structural and Supramolecular Studies

Research on the structural and supramolecular aspects of this compound and its derivatives has provided insights into their molecular conformations and interactions. This is significant for understanding their biological activities and for designing new compounds with targeted properties (Haller et al., 2017).

Potential in Mosquito Control

New substituted benzamides, including derivatives of this compound, have shown promising activity against mosquitoes, indicating their potential in vector control and reducing mosquito-borne diseases (Schaefer et al., 1978).

properties

IUPAC Name

2-amino-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHTELQAYPDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352176
Record name 2-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4943-85-5
Record name 2-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (19.0 mg, 0.04 mmol), 2-aminobenzamide (170 mg, 1.25 mmol) and K2CO3 (173 mg, 1.25 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. 2-Chlorotoluene (60 μL, 0.5 mmol) and tbutanol (1 mL) were added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 17 h, allowed to cool down to room temperature and filtered through celite with ethyl acetate. The filtrate was concentrated under reduced pressure. Chromatography on silica gel column with 4:1 hexane:ethyl acetate gave 98 mg (87%) of 2-(2-methylphenylamino)benzamide as a white solid and 11 mg (10%) of 2-amino-N-(2-methylphenyl)benzamide as a white solid.
Quantity
60 μL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Three
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
4.6 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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